Methyl 2-chloro-8-methoxyindolizine-7-carboxylate

Description

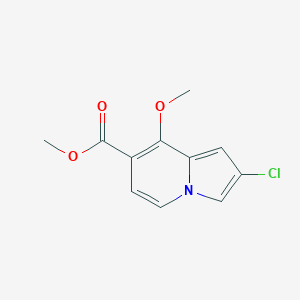

Methyl 2-chloro-8-methoxyindolizine-7-carboxylate is a bicyclic heteroaromatic compound featuring an indolizine core substituted with chlorine at position 2, methoxy at position 8, and a methyl ester at position 6. Indolizines are nitrogen-containing bicyclic systems known for their electron-rich aromaticity and versatility in medicinal chemistry. The synthesis of such derivatives typically involves condensation reactions, halogenation, and esterification. For example, analogous indolizine esters are synthesized via acid chloride intermediates (e.g., using thionyl chloride) followed by coupling with nucleophiles under reflux conditions . Characterization relies on NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm substituent positions and purity .

Properties

Molecular Formula |

C11H10ClNO3 |

|---|---|

Molecular Weight |

239.65 g/mol |

IUPAC Name |

methyl 2-chloro-8-methoxyindolizine-7-carboxylate |

InChI |

InChI=1S/C11H10ClNO3/c1-15-10-8(11(14)16-2)3-4-13-6-7(12)5-9(10)13/h3-6H,1-2H3 |

InChI Key |

KNJNWGWUZNTWHK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CN2C1=CC(=C2)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-8-methoxyindolizine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine derivatives with methoxy-substituted acetylenes in the presence of a base. The reaction is often carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-8-methoxyindolizine-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the chloro position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products: The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted indolizine derivatives.

Scientific Research Applications

Methyl 2-chloro-8-methoxyindolizine-7-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-8-methoxyindolizine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to structurally related indolizine and indole derivatives (Table 1), focusing on substituent effects and physicochemical properties.

Table 1: Key Structural and Molecular Features of Analogous Compounds

*Molecular weight calculated based on formula C₁₀H₁₀ClNO₃ from .

Biological Activity

Methyl 2-chloro-8-methoxyindolizine-7-carboxylate is a compound of significant interest due to its potential biological activities, particularly in antifungal and anti-inflammatory contexts. This article synthesizes current research findings and case studies related to the compound's biological activity, highlighting its mechanisms, efficacy, and potential applications.

This compound is characterized by its indolizine structure, which contributes to its reactivity and biological properties. The presence of the methoxy group and chlorine atom enhances its interaction with biological targets.

Antifungal Activity

Recent studies have explored the antifungal properties of compounds related to this compound. Notably, a series of triazole analogues have been investigated for their effectiveness against various fungal strains, including Candida albicans and Aspergillus niger.

In Vitro Studies

In vitro antifungal activity was assessed using the microdilution method to determine the minimum inhibitory concentration (MIC). The results indicated that certain derivatives exhibited potent antifungal activity:

| Compound | MIC (μg/mL) | Fungal Strain |

|---|---|---|

| GKV10 | 0.49 | Candida tropicalis |

| GKV11 | 0.98 | Candida albicans |

| GKV15 | 0.98 | Aspergillus niger |

These results suggest that modifications in the molecular structure can significantly influence antifungal efficacy, with GKV10 showing the highest activity against Candida tropicalis .

Molecular Docking Studies

Molecular docking studies were performed to evaluate the binding affinity of these compounds to fungal enzymes such as lanosterol-14α-demethylase. The binding energies calculated indicated that compounds like GKV15 had favorable interactions, with a ΔG value of -24.75 kcal/mol, suggesting strong binding affinity .

Anti-inflammatory Activity

In addition to antifungal properties, this compound derivatives have been investigated for their anti-inflammatory effects. The cyclooxygenase-2 (COX-2) enzyme is a critical target for anti-inflammatory drug development.

Case Studies

A study focused on a novel series of methyl 3-substituted benzoyl-7-substituted indolizine-1-carboxylates demonstrated promising anti-inflammatory activity through inhibition of COX-2. This suggests that similar structural motifs in this compound may also exhibit anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.